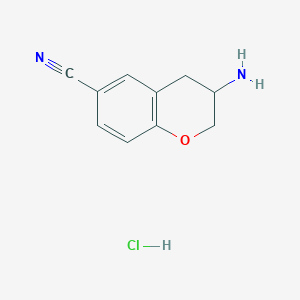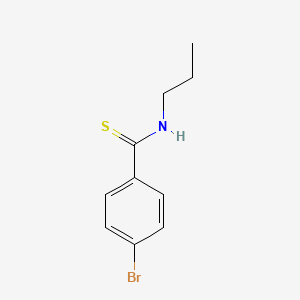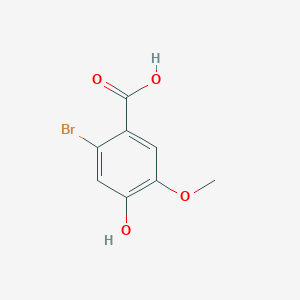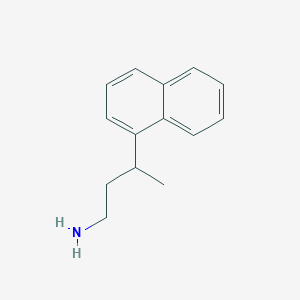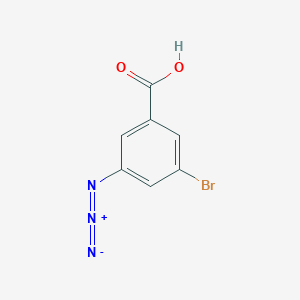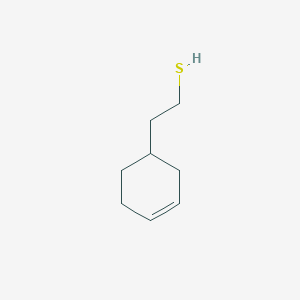
2-Cyclohex-3-en-1-ylethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohex-3-en-1-ylethanethiol is an organic compound characterized by a cyclohexene ring attached to an ethanethiol group. This compound is notable for its unique structure, which combines the properties of both a cyclic alkene and a thiol group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohex-3-en-1-ylethanethiol typically involves the reaction of cyclohexene with ethanethiol under specific conditions. One common method is the addition of ethanethiol to cyclohexene in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out at room temperature and requires careful control of the reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and the use of high-pressure conditions to optimize the reaction efficiency. The choice of catalyst and reaction conditions can vary depending on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohex-3-en-1-ylethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
2-Cyclohex-3-en-1-ylethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohex-3-en-1-ylethanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function and activity. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple cyclic alkene with similar structural features but lacking the thiol group.
Ethanethiol: A simple thiol compound without the cyclohexene ring.
Cyclohexanone: A cyclic ketone with different reactivity and applications.
Uniqueness
2-Cyclohex-3-en-1-ylethanethiol is unique due to its combination of a cyclohexene ring and a thiol group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various fields of research and industry.
Properties
CAS No. |
6337-39-9 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-ylethanethiol |
InChI |
InChI=1S/C8H14S/c9-7-6-8-4-2-1-3-5-8/h1-2,8-9H,3-7H2 |
InChI Key |
OFADWQHBIIMCMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


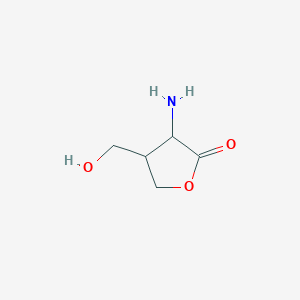


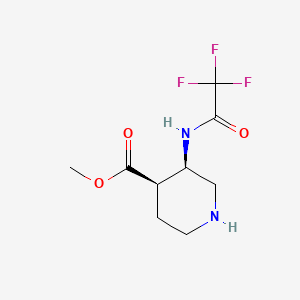
![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)
![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
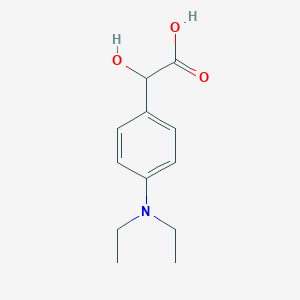
![6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)
